5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride 5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1401555-72-3
VCID: VC5815115
InChI: InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H
SMILES: C1=C(SC(=C1)C(=O)O)CN.Cl
Molecular Formula: C6H8ClNO2S
Molecular Weight: 193.65

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride

CAS No.: 1401555-72-3

Cat. No.: VC5815115

Molecular Formula: C6H8ClNO2S

Molecular Weight: 193.65

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride - 1401555-72-3

Specification

CAS No. 1401555-72-3
Molecular Formula C6H8ClNO2S
Molecular Weight 193.65
IUPAC Name 5-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H
Standard InChI Key NEYRDYBEEBKYIF-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)C(=O)O)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride belongs to the class of monosubstituted thiophene derivatives. Its structure comprises a five-membered thiophene ring with two functional groups:

  • A carboxylic acid moiety at the 2-position

  • An aminomethyl (-CH2NH2) group at the 5-position, stabilized as a hydrochloride salt.

The molecular formula is C6H8ClNO2S, with a molecular weight of 193.65 g/mol. The IUPAC name is 5-(aminomethyl)thiophene-2-carboxylic acid; hydrochloride, and its SMILES notation is C1=C(SC(=C1)C(=O)O)CN.Cl.

Table 1: Key Identifiers

PropertyValue
CAS Number1401555-72-3
Molecular FormulaC6H8ClNO2S
Molecular Weight193.65 g/mol
IUPAC Name5-(aminomethyl)thiophene-2-carboxylic acid; hydrochloride
SMILESC1=C(SC(=C1)C(=O)O)CN.Cl

Synthesis and Manufacturing Processes

Industrial Considerations

Key challenges in large-scale production include:

  • Temperature Control: Maintaining reactions below 30°C to prevent decomposition of sensitive intermediates .

  • Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve >95% purity .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced stability compared to free-base amines. While solubility data remain unpublished, structural analogs suggest:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF)

  • Limited solubility in nonpolar solvents like hexane.

Spectroscopic Characteristics

Predicted spectral features based on molecular structure:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (NH3+Cl⁻ vibrations)

  • NMR:

    • ¹H: δ 3.8–4.2 ppm (aminomethyl CH2), δ 7.2–7.5 ppm (thiophene protons)

    • ¹³C: δ 165–170 ppm (carboxylic acid C=O).

Property5-(Aminomethyl)thiophene-2-carboxylic acid HCl4-(Aminomethyl)thiophene-2-carboxylic acid HCl
CAS Number1401555-72-32375258-82-3
Antibacterial EfficacyModerate (Gram-positive)Low
Solubility ProfilePolar solventsSimilar

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Synthesis: The carboxylic acid group enables conjugation with alcohols or amines to improve bioavailability.

  • Metal Chelators: Potential use in heavy metal poisoning treatments due to thiophene's sulfur atom and amine group.

Materials Science

  • Conductive Polymers: Thiophene cores are integral to organic semiconductors; the aminomethyl group could facilitate doping processes.

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